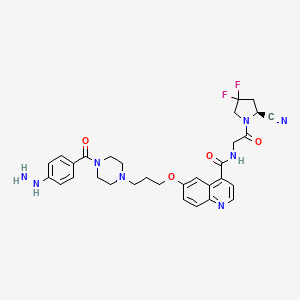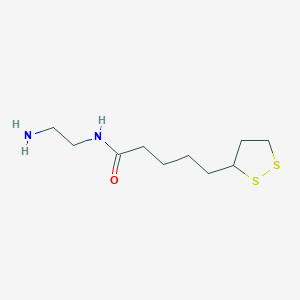![molecular formula C18H20FN3O4 B11930471 1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-06650833 is a highly potent and selective small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has been developed by Pfizer and is being investigated for its potential therapeutic applications in autoimmune and inflammatory diseases, such as rheumatoid arthritis and systemic lupus erythematosus .
Métodos De Preparación
The synthetic routes and reaction conditions for PF-06650833 involve multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic routes are proprietary and not publicly disclosed. the compound is synthesized through a series of chemical reactions that ensure high purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
PF-06650833 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Aplicaciones Científicas De Investigación
PF-06650833 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation in preclinical models.
Medicine: Under clinical trials for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Mecanismo De Acción
PF-06650833 exerts its effects by selectively inhibiting IRAK4, a key kinase involved in the signaling pathways of the innate immune system. By blocking IRAK4, the compound reduces the production of inflammatory cytokines such as type I interferons, interleukin-6, tumor necrosis factor, interleukin-1, and interleukin-12. These cytokines are key drivers of autoimmune and inflammatory diseases .
Comparación Con Compuestos Similares
PF-06650833 is unique in its high potency and selectivity for IRAK4. Similar compounds include:
BAY 1834845: Another IRAK4 inhibitor with similar applications in autoimmune diseases.
PF-06700841: A dual inhibitor targeting both IRAK4 and Janus kinase 1 (JAK1), used in the treatment of autoimmune diseases.
PF-06826647:
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications.
Propiedades
Fórmula molecular |
C18H20FN3O4 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1-[(3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24) |
Clave InChI |
JKDGKIBAOAFRPJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)
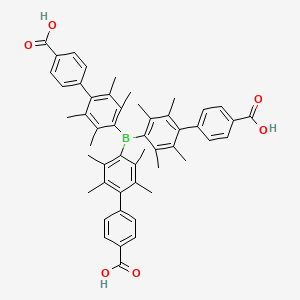
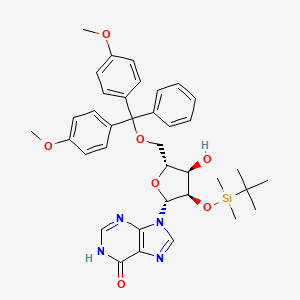
![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)

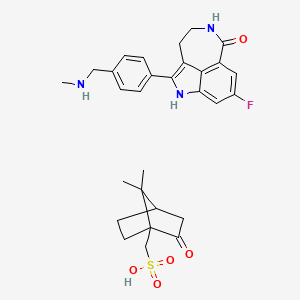

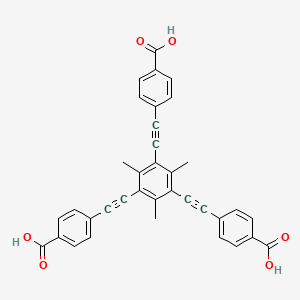
![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)
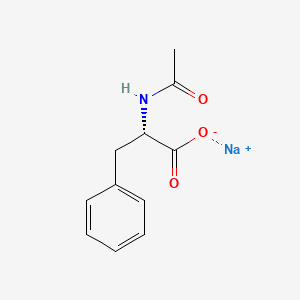
![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)
![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
